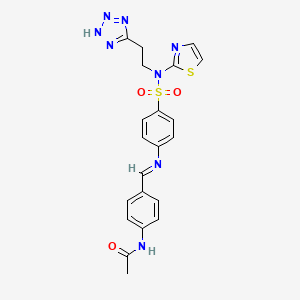
Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable molecule in medicinal chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Thiazole Ring Formation: The thiazole ring is formed by cyclization of a thioamide with a haloketone.
Coupling Reactions: The tetrazole and thiazole rings are coupled with a sulfonyl chloride derivative to form the sulfonylphenyl intermediate.
Final Assembly: The sulfonylphenyl intermediate is then reacted with an acetamide derivative under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Aromatics: Formed from substitution reactions.
Applications De Recherche Scientifique
Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, anticancer, and anti-inflammatory agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes such as P38 MAP kinase, which plays a role in inflammatory responses.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one: Known for its antimicrobial activity.
Tetrasubstituted Pyrimidine Derivatives: These compounds have shown significant antiproliferative activity against cancer cell lines.
Uniqueness
Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- stands out due to its unique combination of the tetrazole and thiazole rings, which impart distinct chemical and biological properties. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
78311-71-4 |
|---|---|
Formule moléculaire |
C21H20N8O3S2 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
N-[4-[[4-[2-(2H-tetrazol-5-yl)ethyl-(1,3-thiazol-2-yl)sulfamoyl]phenyl]iminomethyl]phenyl]acetamide |
InChI |
InChI=1S/C21H20N8O3S2/c1-15(30)24-18-4-2-16(3-5-18)14-23-17-6-8-19(9-7-17)34(31,32)29(21-22-11-13-33-21)12-10-20-25-27-28-26-20/h2-9,11,13-14H,10,12H2,1H3,(H,24,30)(H,25,26,27,28) |
Clé InChI |
UCRZODQWCYSGCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N(CCC3=NNN=N3)C4=NC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


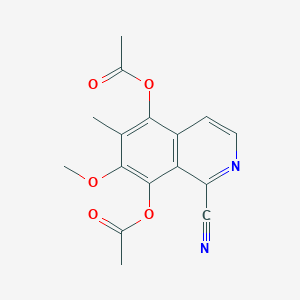
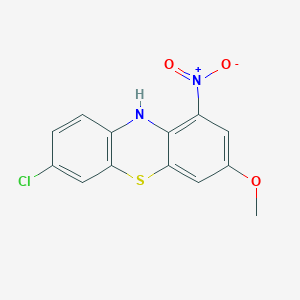

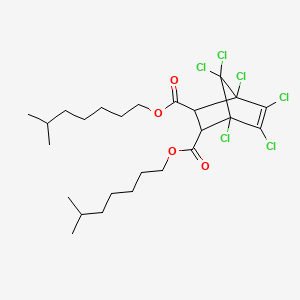
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)
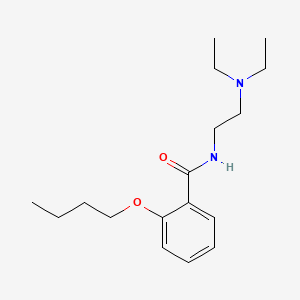
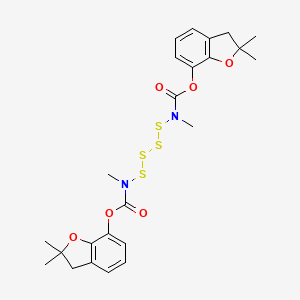
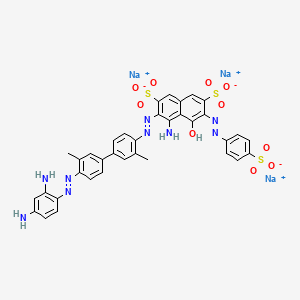

![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
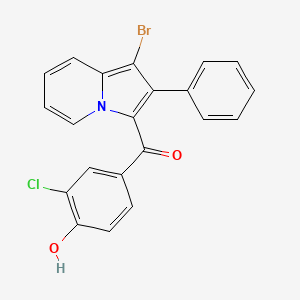
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
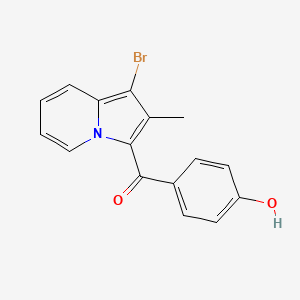
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
